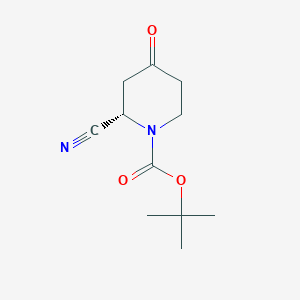
2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole
Übersicht
Beschreibung
“2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole” is an organic compound with the molecular formula C11H8F2N2OS . It has a molecular weight of 254.26 and is used in various applications in the field of chemistry .
Molecular Structure Analysis
The InChI code for “2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole” is 1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Biochemical and Pharmacological Properties
One study highlighted the synthesis and pharmacological properties of a benzimidazole derivative, 2-amino-4,5-dihydropyrido[1,2-a]thiazolo[5,4-g] benzimidazole, showcasing its potential as a proton pump inhibitor. The compound demonstrated significant inhibition of H+,K+-ATPase and proved effective in suppressing gastric and duodenal lesions, suggesting its potential application in treating related disorders (Shon et al., 1998).
Neuropharmacological Potential
A study on 2-aminothiazole derivatives revealed their potential as dopamine (DA) agonists with good oral availability. The research indicated that these compounds might be useful in treating neurological disorders such as Parkinson's disease, due to their ability to modulate DA neurotransmission (van Vliet et al., 2000).
Anticonvulsant Properties
Several studies have identified the anticonvulsant potential of thiazole derivatives. Functionalized amino acids with thiazole groups showed significant anticonvulsant activities, suggesting their therapeutic potential in managing convulsive disorders (Andurkar et al., 2001). Another study noted the potent anticonvulsant properties of thiazole derivatives, particularly highlighting compound 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid and its effectiveness in ameliorating oxidative stress and inflammatory responses in diabetic rats (Paudel et al., 2017).
Antidiabetic and Hypoglycemic Effects
Compounds bearing a thiazole moiety have been explored for their hypoglycemic and hypolipidemic activities. A series of compounds were synthesized, and their efficacy was tested in diabetic mice, revealing that certain thiazolidine-2,4-diones exhibit substantial activity, hinting at their potential in diabetes treatment (Sohda et al., 1982).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have selective action towards human glioblastoma u251 cells and human melanoma wm793 cells .
Biochemical Pathways
Related compounds have been shown to have cytotoxic effects on certain cancer cell lines .
Result of Action
Related compounds have demonstrated cytotoxic effects on certain cancer cell lines .
Eigenschaften
IUPAC Name |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOFSLVVSIAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)

![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)

![Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3111156.png)


![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)

